molecular formula C18H21O7P B12566501 Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate CAS No. 188945-30-4

Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate

Cat. No.: B12566501
CAS No.: 188945-30-4
M. Wt: 380.3 g/mol
InChI Key: HFEDZMDEJBFZKW-UHFFFAOYSA-N
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Description

Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is a chemical compound with the molecular formula C18H21O7P. It is known for its unique structure, which includes two 4-methoxyphenoxy groups attached to a phosphorylacetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate typically involves the reaction of ethyl bromoacetate with bis(4-methoxyphenoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphoryl transfer.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphoryl donor in biochemical reactions, influencing various cellular pathways. Its effects are mediated through the formation of phosphorylated intermediates, which can modulate enzyme activity and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl bis(2,2,2-trifluoroethoxy)phosphinyl acetate
  • Ethyl [bis(2-methylphenoxy)phosphoryl]acetate

Uniqueness

Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is unique due to its specific substitution pattern with 4-methoxyphenoxy groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

188945-30-4

Molecular Formula

C18H21O7P

Molecular Weight

380.3 g/mol

IUPAC Name

ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate

InChI

InChI=1S/C18H21O7P/c1-4-23-18(19)13-26(20,24-16-9-5-14(21-2)6-10-16)25-17-11-7-15(22-3)8-12-17/h5-12H,4,13H2,1-3H3

InChI Key

HFEDZMDEJBFZKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP(=O)(OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC

Origin of Product

United States

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